(3-Bromophenyl)methyl 1,2,3,4-tetrahydroacridine-9-carboxylate
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Overview
Description
(3-Bromophenyl)methyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a chemical compound that belongs to the class of acridine derivatives. Acridines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)methyl 1,2,3,4-tetrahydroacridine-9-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzophenone and a suitable aldehyde.
Esterification: The final step involves the esterification of the carboxylic acid group with (3-bromophenyl)methanol in the presence of a suitable catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)methyl 1,2,3,4-tetrahydroacridine-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine atom to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: New derivatives with nucleophiles replacing the bromine atom.
Scientific Research Applications
(3-Bromophenyl)methyl 1,2,3,4-tetrahydroacridine-9-carboxylate has been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Biological Studies: Investigation of its effects on cellular processes and its potential as a fluorescent probe for studying biological systems.
Material Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Pharmacology: Exploration of its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer’s disease.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)methyl 1,2,3,4-tetrahydroacridine-9-carboxylate involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into the DNA helix, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(3-Bromophenyl)methyl 1,2,3,4-tetrahydroisoquinoline-9-carboxylate: Similar structure but with an isoquinoline core instead of acridine.
(3-Bromophenyl)methyl 1,2,3,4-tetrahydroquinoline-9-carboxylate: Similar structure but with a quinoline core.
Uniqueness
(3-Bromophenyl)methyl 1,2,3,4-tetrahydroacridine-9-carboxylate is unique due to its acridine core, which imparts distinct electronic and steric properties. This uniqueness contributes to its potential as a therapeutic agent and its diverse applications in scientific research.
Properties
Molecular Formula |
C21H18BrNO2 |
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Molecular Weight |
396.3 g/mol |
IUPAC Name |
(3-bromophenyl)methyl 1,2,3,4-tetrahydroacridine-9-carboxylate |
InChI |
InChI=1S/C21H18BrNO2/c22-15-7-5-6-14(12-15)13-25-21(24)20-16-8-1-3-10-18(16)23-19-11-4-2-9-17(19)20/h1,3,5-8,10,12H,2,4,9,11,13H2 |
InChI Key |
IQXRVSSQXZVYGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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